molecular formula C22H20N4O5 B2867237 Ethyl 2-(2'-amino-3'-cyano-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridin]-1-yl)acetate CAS No. 886179-06-2

Ethyl 2-(2'-amino-3'-cyano-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridin]-1-yl)acetate

Cat. No. B2867237
CAS RN: 886179-06-2
M. Wt: 420.425
InChI Key: NXUYGMCNDSQDSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of N-cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the heating of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyano acetate in Dimethyl formamide (DMF) gave 2-cyano-N-(3-cyano-4,5,6,7- tetrahydrobenzo [b] thiophen-2-yl) acetamide .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing a variety of functional groups including a carboxylate ester and a nitrile . It also contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .


Chemical Reactions Analysis

This compound, with its three different reactive centers—nitrile, ester, acidic methylene site—is a versatile synthetic building block for a variety of functional and pharmacologically active substances . It can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Synthesis and Chemical Transformations

Ethyl 2-(2'-amino-3'-cyano-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridin]-1-yl)acetate is involved in complex chemical synthesis processes, highlighting its role in producing diverse heterocyclic compounds. A notable example is the one-pot, three-component condensation reaction of an isatin, aminopyrazole, and alkyl cyanoacetate in water, which leads to the formation of 2,6'-dioxo-1',5',6',7'-tetrahydrospiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile. This reaction demonstrates the compound's utility in synthesizing pyrazolopyridine derivatives with potential biological activity (Rahmati, Kenarkoohi, & Khavasi, 2012).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the sources, compounds of this class have been reported to have diverse biological activities . For example, some pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been found to inhibit PARP-1, a protein involved in DNA repair damage .

Future Directions

The future directions for this compound could involve further exploration of its potential in evolving better chemotherapeutic agents . Additionally, its potential as a building block for various organic heterocycles could be further explored .

properties

IUPAC Name

ethyl 2-(2'-amino-3'-cyano-6',7'-dimethyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5/c1-4-30-17(27)11-26-15-8-6-5-7-13(15)22(21(26)29)14(10-23)19(24)31-16-9-12(2)25(3)20(28)18(16)22/h5-9H,4,11,24H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUYGMCNDSQDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C3(C1=O)C(=C(OC4=C3C(=O)N(C(=C4)C)C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.